tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate
Overview
Description
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate: is a chemical compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and features a tert-butyl group, a cyclopropyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-cyclopropyl-2-hydroxyethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Reactants: tert-Butyl chloroformate and 2-cyclopropyl-2-hydroxyethylamine.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Temperature: Room temperature.
Reaction Time: Several hours until completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of tert-butyl chloroformate and 2-cyclopropyl-2-hydroxyethylamine.
Continuous Stirring: Ensures proper mixing and reaction efficiency.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for investigating the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. It can be used to modify the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming a covalent bond with the active site. This interaction can block the enzyme’s activity, leading to various biochemical effects. The pathways involved include the inhibition of acetylcholinesterase, which is crucial in neurotransmission.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the cyclopropyl and hydroxyethyl groups.
tert-Butyl (2-hydroxyethyl)carbamate: Similar but lacks the cyclopropyl group.
tert-Butyl (2-cyclopropyl)carbamate: Similar but lacks the hydroxyethyl group.
Uniqueness: tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Biological Activity
tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate is a carbamate compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural characteristics, including a tert-butyl group, a cyclopropyl moiety, and a hydroxyethyl group, suggest it may interact with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Functional Groups : Carbamate, Hydroxy, Cyclopropyl
The compound's reactivity is primarily attributed to the carbamate functional group, which can undergo hydrolysis and nucleophilic substitution reactions under various conditions.
The biological activity of this compound may involve interactions with enzymes or receptors in metabolic pathways. Preliminary studies suggest that compounds with similar structures can exhibit binding affinities to these biological targets. Molecular docking simulations are often employed to predict binding modes and affinities .
Potential Pharmacological Applications
Research indicates that carbamates, including this compound, have been explored for their roles in drug design and medicinal chemistry. They may serve as intermediates in the synthesis of biologically active compounds or drugs, highlighting their significance in pharmacology .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique attributes of this compound. The following table summarizes some comparable compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
tert-Butyl (1-(2-bromophenyl)-2-hydroxyethyl)carbamate | Bromophenyl substituent on hydroxyethyl group | Potentially enhanced biological activity |
tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate | Cyano group providing different electronic properties | May exhibit distinct pharmacological effects |
tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | Chlorinated pyridine ring | Different reactivity profile |
This table illustrates the structural diversity among carbamates and suggests that minor modifications can significantly influence biological activity.
Case Studies and Research Findings
Recent studies have focused on the pharmacological implications of carbamates. For instance:
- Inhibition Studies : Research has shown that certain carbamates can act as inhibitors for various enzymes, including fatty acid amide hydrolase (FAAH), which plays a role in pain modulation .
- Binding Affinity : Molecular docking studies have indicated that this compound may exhibit favorable binding interactions with specific receptors involved in metabolic pathways .
- Synthesis Pathways : The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity, which is critical for further biological evaluation .
Properties
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-hydroxyethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVUORTFSUIHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564711 | |
Record name | tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121102-91-8 | |
Record name | Carbamic acid, (2-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121102-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-cyclopropyl-2-hydroxyethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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